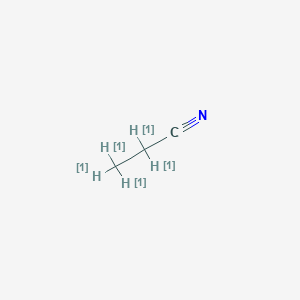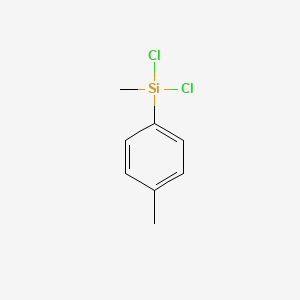
p-Tolylmethyldichlorosilane
描述
p-Tolylmethyldichlorosilane: is an organosilicon compound with the molecular formula C8H10Cl2Si . It is a dichlorosilane derivative where a p-tolyl group is bonded to a silicon atom, which is also bonded to two chlorine atoms and one methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions: p-Tolylmethyldichlorosilane can be synthesized through the reaction of p-tolylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
p-TolylMgBr+SiCl4→this compound+MgCl2
The reaction is usually performed in a solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at a low level to control the reaction rate .
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of p-tolyl chloride with methylchlorosilane in the presence of a catalyst. The process involves the following steps:
化学反应分析
Types of Reactions: p-Tolylmethyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form p-tolylmethylsilanediol and hydrochloric acid.
Oxidation: The compound can be oxidized to form p-tolylmethylsilanol or further to p-tolylmethylsilanoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, or thiols are used in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed:
Substitution Reactions: p-Tolylmethylsilane derivatives.
Hydrolysis: p-Tolylmethylsilanediol and hydrochloric acid.
Oxidation: p-Tolylmethylsilanol and p-tolylmethylsilanoic acid.
科学研究应用
Chemistry: p-Tolylmethyldichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between organic and inorganic materials .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also used in the synthesis of silicon-based drugs and drug delivery systems .
Medicine: The compound is explored for its potential in developing silicon-based pharmaceuticals and medical devices. Its derivatives are studied for their antimicrobial and anticancer properties .
Industry: this compound is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants .
作用机制
The mechanism of action of p-Tolylmethyldichlorosilane involves its ability to react with various nucleophiles due to the presence of reactive chlorine atoms. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
相似化合物的比较
p-Tolyltrichlorosilane: Similar to p-Tolylmethyldichlorosilane but with three chlorine atoms bonded to the silicon atom.
Chloromethylmethyldichlorosilane: Contains a chloromethyl group instead of a p-tolyl group.
Diisopropyldichlorosilane: Contains two isopropyl groups instead of a p-tolyl group.
Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of organosilicon compounds with tailored functionalities .
属性
IUPAC Name |
dichloro-methyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2Si/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUIMSDHOCZKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334056 | |
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25898-37-7 | |
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


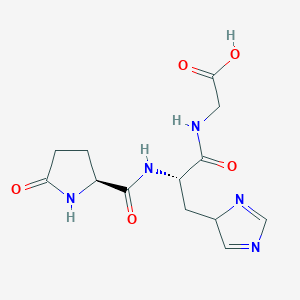
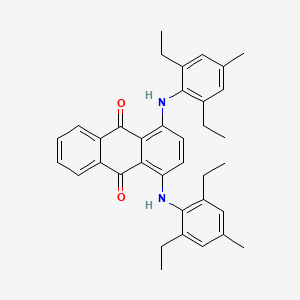
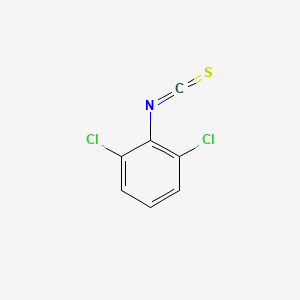
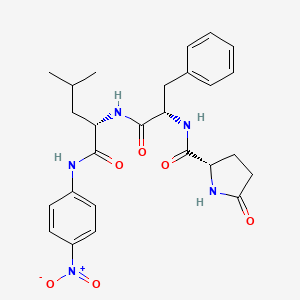
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1584090.png)
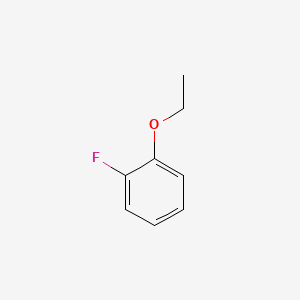
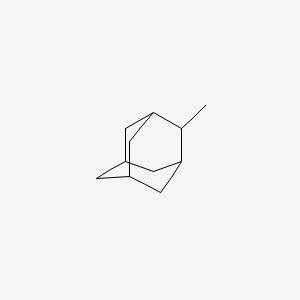
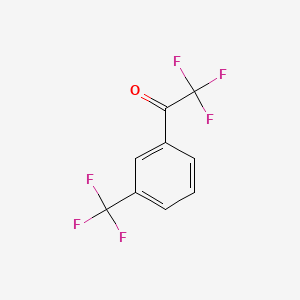
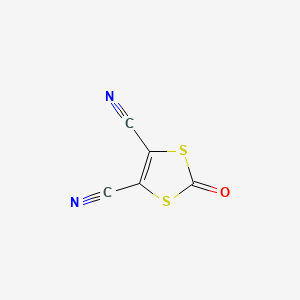
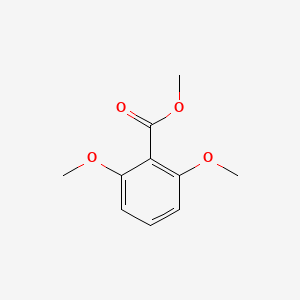
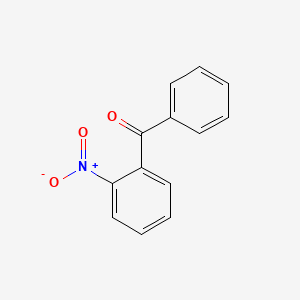
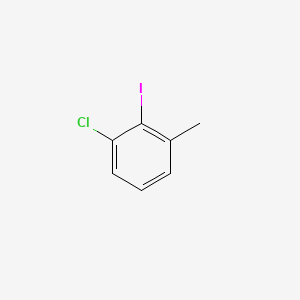
![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)
